molecular formula C7H15NO3 B1599713 (2S,3R)-3-Amino-2-hydroxyheptanoic acid CAS No. 334871-10-2

(2S,3R)-3-Amino-2-hydroxyheptanoic acid

Cat. No. B1599713
M. Wt: 161.2 g/mol
InChI Key: OLXJKXTUQZYCKF-RITPCOANSA-N
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Description

“(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid” is a derivative of “(2S,3R)-3-Amino-2-hydroxyheptanoic acid”. It is used as an inhibitor of enkephalinase to augment met5-enkephalin-induced anti-nociception . The enantiomer of this compound is the N-terminal part of the natural linear pentapeptide microginin, which is used as an antihypertensive agent .


Synthesis Analysis

The synthesis of naturally occurring “(2S,3R)-3-Amino-2-hydroxyheptanoic acid” (AHDA) and its enantiomer involves a directed manipulation of the functional groups at C3 and C4 of D-glucose . This compound is the N-terminal part of the natural linear pentapeptide microginin .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2S,3R)-3-Amino-2-hydroxyheptanoic acid” include enantioselective introduction of amino- and hydroxy-groups to olefinic acid by either asymmetric epoxidation, dihydroxylation or aminohydroxylation . Other strategies include the asymmetric synthesis of β-lactams by a Staudinger reaction between ketene and imine to give the corresponding amino acids .

Scientific Research Applications

Synthesis and Chemical Manipulation

(2S,3R)-3-Amino-2-hydroxyheptanoic acid, along with its derivatives and isomers, has been a subject of interest in the field of organic chemistry, particularly in the synthesis of enantiopure amino acids. Research has shown the stereodivergent synthesis of related amino acid derivatives like (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids and (4S,5R)- and (4S,5S)-4-amino-5-hydroxyheptanoic acid derivatives from L-aspartic and L-glutamic acids, respectively (Andrés et al., 2003). These findings are significant in understanding the chemical manipulation and synthesis of complex amino acids.

Applications in Peptide Synthesis

The amino acid has been identified as a key component in various peptides and cyclic depsipeptides. For instance, it plays a crucial role in the structure of sperabillins B and D, as evidenced by research on the asymmetric synthesis of highly functionalized derivatives of this amino acid (Davies & Ichihara, 1999). Additionally, it is a constituent of cyclic depsipeptides like callipeltins A and D, where the synthesis and configurational assignment of its novel residue were explored (Thoen et al., 2002).

Marine Peptides and Natural Products

This amino acid and its related derivatives have been found in marine peptides and natural products. For instance, ulongamides, beta-amino acid-containing cyclic depsipeptides isolated from marine cyanobacteria, include derivatives of this amino acid (Luesch et al., 2002). This highlights the compound's significance in natural product chemistry and marine biology.

Development of Novel Bioactive Compounds

The stereochemical manipulation and synthesis of (2S,3R)-3-Amino-2-hydroxyheptanoic acid and its analogs are crucial in the development of novel bioactive compounds. The concise synthesis of AHMHA, a new amino acid unit in perthamides C and D, from commercially available materials demonstrates its potential in designing and synthesizing new bioactive molecules (Sepe et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, “(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXJKXTUQZYCKF-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439173
Record name (2S,3R)-3-AMINO-2-HYDROXYHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-Amino-2-hydroxyheptanoic acid

CAS RN

334871-10-2
Record name (2S,3R)-3-AMINO-2-HYDROXYHEPTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WT Lowther, DA McMillen, AM Orville… - Proceedings of the …, 1998 - National Acad Sciences
Methionine aminopeptidase (MetAP) exists in two forms (type I and type II), both of which remove the N-terminal methionine from proteins. It previously has been shown that the type II …
Number of citations: 165 www.pnas.org
TR Helgren, P Wangtrakuldee… - Current topics in …, 2016 - ingentaconnect.com
Methionine aminopeptidases (MetAPs) are metalloenzymes that cleave the N-terminal methionine from newly synthesized peptides and proteins. These MetAP enzymes are present in …
Number of citations: 29 www.ingentaconnect.com

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